molecular formula C13H9N3O5 B12906671 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole CAS No. 683273-20-3

4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B12906671
CAS No.: 683273-20-3
M. Wt: 287.23 g/mol
InChI Key: ILWGXZVYAOXFGB-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole is a nitrobenzoxadiazole derivative characterized by a fused benzene-diazole core. Its structure includes a 7-nitro group and a 4-(2-methoxyphenoxy) substituent. The nitro group enhances electron-withdrawing properties, while the 2-methoxyphenoxy group contributes to steric bulk and modulates solubility. This compound is part of a broader class of 2,1,3-benzoxadiazoles, which are widely studied for their fluorescence, bioactivity, and utility in analytical chemistry .

Properties

CAS No.

683273-20-3

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O5/c1-19-9-4-2-3-5-10(9)20-11-7-6-8(16(17)18)12-13(11)15-21-14-12/h2-7H,1H3

InChI Key

ILWGXZVYAOXFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the reaction of 2-methoxyphenol with 7-nitrobenzo[c][1,2,5]oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Research

Fluorescent Probes
One of the most significant applications of 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole is its use as a fluorescent probe in biological research. The compound's fluorescence allows researchers to visualize and track cellular processes with high specificity and sensitivity. This capability is crucial for studying dynamic biological systems and understanding cellular mechanisms at a molecular level.

Case Study: Visualization of Cellular Processes
In a study examining cell signaling pathways, researchers utilized this compound to label specific proteins within live cells. The resulting fluorescence enabled real-time imaging of protein interactions, providing insights into cellular responses to stimuli.

Drug Development

Targeting Biological Pathways
The compound plays a role in the synthesis of novel pharmaceuticals by targeting specific biological pathways. Its chemical structure allows it to interact with various biomolecules, potentially leading to the development of more effective treatments with fewer side effects.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole in the synthesis of anticancer agents. By modifying its structure, scientists have created derivatives that exhibit enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Environmental Monitoring

Detection of Pollutants
This compound can be employed in environmental monitoring to detect pollutants and toxins in various samples. Its ability to form stable complexes with certain environmental contaminants makes it a valuable tool for assessing ecological health.

Case Study: Water Quality Assessment
In an environmental study, researchers used 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole as a sensing agent for detecting heavy metals in water samples. The fluorescence response was correlated with metal concentration, demonstrating its effectiveness as a monitoring tool.

Material Science

Development of Advanced Materials
The compound's unique optical properties contribute to the development of advanced materials used in electronics and photonics. Its incorporation into polymer matrices can enhance material performance in applications requiring specific optical characteristics.

Case Study: Photonic Devices
In material science research, the integration of 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole into photonic devices has shown promising results. The modified materials exhibited improved light-emitting properties, making them suitable for use in LED technology and other optical applications.

Summary Table of Applications

Application AreaDescriptionCase Study Example
Biological ResearchUsed as a fluorescent probe for visualizing cellular processesImaging protein interactions in live cells
Drug DevelopmentInvolved in synthesizing pharmaceuticals targeting specific biological pathwaysDevelopment of anticancer agents
Environmental MonitoringDetects pollutants and toxins in environmental samplesHeavy metal detection in water quality
Material ScienceContributes to advanced materials with unique optical propertiesIntegration into photonic devices

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of nitrobenzoxadiazoles are heavily influenced by substituents at the 4-position. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 7-Nitro-2,1,3-benzoxadiazole Derivatives
Compound Name 4-Position Substituent Key Properties/Applications References
4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole 2-Methoxyphenoxy Fluorescent labeling, potential anticancer activity
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Fluorine Fluorogenic labeling of amino acids (MD-CE assays)
4-(1-Methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole 1-Methylhydrazine Anticancer activity (e.g., K562 leukemia cells)
4-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]butanol Sulfanyl-butanol Glutathione S-transferase (GST) inhibition
4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole Chloroformylmethyl-methylamino Detection of aromatic diamines (HPLC)

Electronic and Solubility Profiles

  • Electron-Withdrawing Groups (e.g., nitro, fluorine): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., labeling amines or thiols) .
  • Electron-Donating Groups (e.g., methoxy, phenoxy): Improve solubility in organic solvents and may stabilize charge-transfer complexes .
  • Bulky Substituents (e.g., 2-methoxyphenoxy): Reduce aggregation in aqueous media, critical for bioimaging applications .

Fluorescent Labeling

  • NBD-F derivatives are gold standards for amino acid detection, achieving limits of detection (LOD) as low as 0.1 nM for GABA .
  • 4-(2-Methoxyphenoxy) analogues could expand this utility due to tunable fluorescence, though empirical studies are needed .

Anticancer Potential

  • 4-(1-Methylhydrazinyl) derivatives show selective cytotoxicity against hepatic carcinoma (HepG2) and leukemia (K562) cells, with apoptosis induction via ROS generation .
  • GST inhibitors like 4-sulfanyl-butanol enhance the efficacy of cisplatin by overcoming detoxification mechanisms .

Analytical Reagents

  • NBD-COCl enables detection of carcinogenic diamines at sub-ppb levels, critical for occupational safety monitoring .
  • 4-(2-Methoxyphenoxy) variants may offer improved selectivity for phenolic or aromatic targets in HPLC .

Biological Activity

4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole (CAS Number: 18333-73-8) is a compound belonging to the class of 7-nitro-2,1,3-benzoxadiazole derivatives. This compound exhibits significant biological activities, particularly in the realm of cancer research due to its interactions with glutathione S-transferases (GSTs) and its potential as a fluorescent probe.

  • Molecular Formula : C13H9N3O5
  • Molecular Weight : 295.23 g/mol
  • Appearance : Dark yellow to orange powder
  • Purity : ≥98% (NMR)
  • Solvents : Soluble in chloroform

4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole functions primarily as a GST inhibitor. GSTs are critical enzymes involved in detoxifying harmful compounds and are often overexpressed in various tumors, contributing to multidrug resistance. The compound acts as a suicide inhibitor, binding to the active site of GSTs and forming a stable sigma complex that inhibits their function. This interaction triggers apoptosis in tumor cells by disrupting the JNK-GSTP1-1 complex, leading to cell death through intrinsic pathways .

Antitumor Activity

Recent studies have demonstrated that derivatives of 7-nitro-2,1,3-benzoxadiazole can induce apoptosis in various human cancer cell lines. For instance, submicromolar concentrations of NBDHEX (a related compound) have shown efficacy in triggering apoptotic pathways by dissociating critical protein complexes within cancer cells .

Fluorescent Properties

The compound is utilized as a fluorescent probe in biological assays due to its weak fluorescence properties. It serves as an intermediate for synthesizing more potent fluorescent dyes that can be used for imaging and detection purposes in cellular studies .

Study 1: GST Inhibition and Apoptosis Induction

A study conducted on human tumor cell lines revealed that 4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole effectively inhibits GST activity. The binding affinity was assessed using spectroscopic methods, confirming that the compound forms a stable complex with GST enzymes. The inhibition led to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis .

Study 2: Application in Fluorescent Detection

Another investigation focused on the application of this compound in high-performance liquid chromatography (HPLC) for the derivatization of amines and amino acids. The study highlighted how the compound's structure allows for effective labeling and detection of biological molecules, enhancing analytical sensitivity .

Data Table: Biological Activity Overview

Activity Description Reference
GST InhibitionStrong inhibition of GSTs leading to apoptosis
FluorescenceUsed as a fluorescent probe in biological assays
Tumor Cell ApoptosisInduces apoptosis in various cancer cell lines
Analytical ApplicationsDerivatization for HPLC analysis

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